molecular formula C20H16O5 B12114519 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate

Cat. No.: B12114519
M. Wt: 336.3 g/mol
InChI Key: XUVYRLDIIKRTEZ-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone in the presence of potassium carbonate (K₂CO₃) to yield the ethyl ester . The ester is subsequently saponified with sodium hydroxide (NaOH) in aqueous propanol-2, followed by acidolysis to form the corresponding acid . The final step involves the esterification of the acid with 2-methoxybenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and scaling up of reactions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of the chromen and methoxybenzoate moieties may result in unique pharmacological properties and interactions with biological targets .

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methoxybenzoate

InChI

InChI=1S/C20H16O5/c1-23-17-8-3-2-5-16(17)20(22)24-12-9-10-14-13-6-4-7-15(13)19(21)25-18(14)11-12/h2-3,5,8-11H,4,6-7H2,1H3

InChI Key

XUVYRLDIIKRTEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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